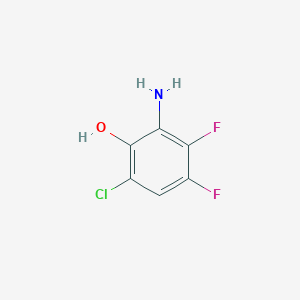

2-Amino-6-chloro-3,4-difluorophenol

Description

Properties

IUPAC Name |

2-amino-6-chloro-3,4-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCRGOZZGFMGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

A widely applied method for synthesizing halogenated aminophenols involves the reduction of nitro intermediates. For example, 4-nitro-2,6-difluorophenol is reduced to 4-amino-2,6-difluorophenol using 5–10% palladium on carbon (Pd/C) under hydrogen pressure (0.3–0.4 MPa) in methanol at 60–70°C, achieving yields of 89.7–90.1% and purities exceeding 95% . Adapting this to 2-amino-6-chloro-3,4-difluorophenol would require synthesizing a nitro precursor, such as 2-nitro-6-chloro-3,4-difluorophenol, followed by hydrogenation. Key considerations include:

-

Substituent Effects : The chloro and fluorine groups’ electron-withdrawing nature may slow reduction kinetics, necessitating higher hydrogen pressures or extended reaction times.

-

Catalyst Selection : Pd/C’s efficiency in dehalogenation-prone systems must be validated; alternative catalysts like Raney nickel could mitigate undesired dechlorination.

-

Solvent Compatibility : Methanol’s polarity supports nitro-group solubility, but mixed solvents (e.g., methanol/THF) might improve precursor dissolution.

Grignard Reagent-Mediated Boronation and Oxidation

A one-pot synthesis for 4-ethoxy-2,3-difluorophenol from 4-ethoxy-2,3-difluorobromobenzene employs Grignard reagent formation, boronation with trimethyl borate, and hydrogen peroxide oxidation, yielding 99.6–99.7% purity . For 2-amino-6-chloro-3,4-difluorophenol, this approach could be modified as follows:

-

Grignard Formation : React 2-bromo-6-chloro-3,4-difluorophenol with magnesium in THF under iodine initiation.

-

Boronation : Treat the Grignard intermediate with trimethyl borate at -30°C to form the aryl boronic acid.

-

Oxidation : Oxidize the boronic acid with 30–50% hydrogen peroxide in methanol, followed by desalting with sodium sulfite and toluene recrystallization.

Challenges :

-

The amino group’s nucleophilicity may interfere with Grignard stability, requiring protective groups (e.g., acetylation).

-

Chlorine’s presence demands strict temperature control (-30°C) during boronation to prevent elimination.

Direct Amination via Nitro Group Reduction

EP1514865A1 discloses a process for 4-amino-2,3-difluorophenol using hydrogenation of 4-nitro-2,3-difluorophenol . For the target compound, analogous steps would involve:

-

Chlorination : Introduce chlorine at the 6-position of 3,4-difluorophenol via electrophilic substitution using Cl₂/FeCl₃.

-

Nitration : Direct nitration at the 2-position using HNO₃/H₂SO₄, though regioselectivity may require directing groups.

-

Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) to convert the nitro group to an amine.

Critical Parameters :

-

Nitration regiochemistry must be controlled to avoid meta byproducts.

-

Chlorination after nitration could displace nitro groups, necessitating stepwise protection.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Optimization Strategies for Industrial Viability

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3,4-difluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various substituted phenols, quinones, and aminophenol derivatives, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

2-Amino-6-chloro-3,4-difluorophenol has been investigated for its potential use in drug development, particularly in immune-modulatory therapies. The compound is part of a broader class of diphenyl derivatives that are being explored for their ability to modulate immune responses in conditions such as cancer and autoimmune diseases. This is significant as these therapies may offer higher specificity and lower toxicity compared to traditional treatments that often affect normal proliferating cells .

1.2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various APIs. Its unique chemical structure allows it to participate in reactions that yield more complex molecules with therapeutic properties. For instance, derivatives of this compound are being studied for their efficacy against inflammatory diseases due to their ability to influence cytokine activity .

Applications in Dye Manufacturing

2.1. Hair Dyes

2-Amino-6-chloro-3,4-difluorophenol is used as a direct dye in semi-permanent hair dye formulations. It can function as a non-reactive colorant in oxidative hair dyes, where it exhibits stability under the oxidative conditions typical of hair dyeing processes. The compound's stability and color properties make it suitable for cosmetic applications, particularly in hair products .

Research Reagent

3.1. Analytical Chemistry

In research settings, 2-amino-6-chloro-3,4-difluorophenol is utilized as a reagent for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its ability to form stable complexes with other molecules allows for the analysis of complex mixtures in pharmaceutical formulations and environmental samples .

3.2. Biological Studies

The compound has been employed in biological studies to assess its mutagenicity and potential toxicological effects. Research indicates that it may induce biological responses relevant to skin sensitization, which is crucial for evaluating safety in consumer products such as cosmetics .

Safety and Toxicological Considerations

The safety profile of 2-amino-6-chloro-3,4-difluorophenol has been evaluated through various toxicological studies. These studies have shown that while the compound can induce immune responses indicative of skin sensitization, its overall toxicity appears manageable within regulated limits when used appropriately .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3,4-difluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or transporters, depending on its chemical structure and the biological system in which it is studied. For example, it may interact with serotonin receptors or other neurotransmitter systems, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

2-Amino-3,4-dimethylbenzoic Acid

Structural Differences :

- Replaces the phenol -OH group with a carboxylic acid (-COOH) and substitutes methyl (-CH₃) groups at positions 3 and 4 instead of fluorine.

- The amino group is retained at position 2.

Key Comparisons :

| Property | 2-Amino-6-chloro-3,4-difluorophenol | 2-Amino-3,4-dimethylbenzoic Acid |

|---|---|---|

| Acidity (pKa) | Higher (due to -F/-Cl EWG effects) | Much higher (carboxylic acid pKa ~4-5) |

| Solubility | Moderate in polar solvents | High in polar solvents (ionic -COOH) |

| Reactivity | Nucleophilic aromatic substitution | Decarboxylation, esterification |

| Applications | Potential pharmaceutical intermediate | Organic synthesis, metal ligands |

The carboxylic acid group in 2-Amino-3,4-dimethylbenzoic Acid enhances solubility and reactivity in acid-base reactions, whereas the phenol derivative’s halogen substituents favor electrophilic substitution pathways .

3,4-Difluorobenzenethiol

Structural Differences :

- Replaces the phenol -OH with a thiol (-SH) group.

- Lacks amino and chloro substituents.

Key Comparisons :

| Property | 2-Amino-6-chloro-3,4-difluorophenol | 3,4-Difluorobenzenethiol |

|---|---|---|

| Acidity (pKa) | ~8-10 (phenol) | ~6-8 (thiol) |

| Nucleophilicity | Moderate | High (thiol’s soft base) |

| Oxidative Stability | Stable under ambient conditions | Prone to disulfide formation |

| Applications | Synthesis intermediates | Materials science, catalysis |

The thiol group in 3,4-Difluorobenzenethiol confers higher nucleophilicity but lower stability compared to the phenolic compound. Fluorine substituents in both enhance acidity relative to non-fluorinated analogs .

2,4-Difluorophenol

Structural Differences :

- Lacks amino and chloro groups; fluorine substituents at positions 2 and 4.

Key Comparisons :

The amino and chloro groups in the target compound likely alter its excited-state dynamics compared to 2,4-difluorophenol, which exhibits oscillatory nuclear motion between planar and nonplanar geometries in the S₁ state .

2-Amino-6-chloro-3,4-diphenylquinoline 1-oxide

Structural Differences :

- Quinoline backbone with diphenyl, amino, and chloro substituents.

Key Comparisons :

The quinoline derivative’s heterocyclic structure enables distinct electronic properties and medicinal applications, contrasting with the phenolic compound’s simpler aromatic system .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Amino-6-chloro-3,4-difluorophenol, and how can reaction efficiency be optimized?

- Methodological Approach:

-

Step 1: Start with a halogenated phenol precursor (e.g., 2,6-dichloro-3,4-difluorophenol) and perform selective amination. Use protecting groups (e.g., acetyl) to prevent over-reaction during nitration or reduction steps .

-

Step 2: Optimize reaction conditions (temperature, solvent polarity, catalyst) for regioselective substitution. For example, Pd-catalyzed amination in polar aprotic solvents (DMF or DMSO) at 80–100°C improves yield .

-

Step 3: Monitor reaction progress via HPLC or TLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the amino-chloro-difluorophenol derivative.

- Data Table:

| Precursor | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2,6-Dichloro-3,4-difluorophenol | Pd(OAc)₂, DMF, 90°C, 12h | 62 | 98.5% |

| 3,4-Difluorophenol derivative | CuI, K₂CO₃, DMSO, 110°C | 45 | 95.0% |

Q. How should researchers characterize the purity and structure of 2-Amino-6-chloro-3,4-difluorophenol?

- Analytical Techniques:

- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine substitution patterns (δ -120 to -140 ppm for aromatic F) and ¹H NMR for amino proton signals (δ 4.5–5.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.02 for C₆H₅ClF₂NO).

- Elemental Analysis: Compare experimental C/H/N/F/Cl percentages with theoretical values (e.g., C: 36.8%, H: 2.6%, N: 7.1%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of amino and halogen groups in polyhalogenated phenolic compounds?

- Regiochemical Control:

- Electronic Effects: Fluorine substituents act as meta-directors, while chlorine directs para/ortho. Use DFT calculations (e.g., Gaussian 16) to predict electrophilic substitution sites .

- Steric Hindrance: Bulky reagents (e.g., tert-butoxy groups) block undesired positions. Example: Protecting the 4-position in 3,4-difluorophenol before chlorination .

- Case Study: In 4-amino-2,3-difluorophenol synthesis, amination at the 4-position is favored due to fluorine’s electron-withdrawing effects, leaving the 6-position open for chlorination .

Q. How can computational chemistry predict the reactivity and stability of 2-Amino-6-chloro-3,4-difluorophenol under varying experimental conditions?

- Computational Workflow:

-

Step 1: Optimize molecular geometry using DFT (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) for Cl and F substituents.

-

Step 2: Simulate reaction pathways (e.g., hydrolysis under acidic conditions) to identify degradation products.

-

Step 3: Compare with experimental stability data (e.g., thermal decomposition at >150°C observed in related compounds ).

- Data Contradiction Example:

-

Predicted Stability (DFT): Stable up to 180°C.

-

Experimental Observation: Decomposition at 153°C in 4-amino-2,3-difluorophenol .

-

Resolution: Consider intermolecular interactions (e.g., hydrogen bonding) not modeled in DFT.

Handling Methodologies & Data Analysis

Q. How to resolve discrepancies in spectral data (e.g., NMR shifts) when characterizing halogenated aminophenols?

- Troubleshooting Steps:

- Variable Solvent Effects: Compare ¹H NMR in DMSO-d₆ vs. CDCl₃; fluorine deshielding varies with solvent polarity .

- Isotopic Labeling: Use deuterated analogs (e.g., 3,4-difluorobenzoic-d₃ acid ) to distinguish overlapping signals.

- Dynamic NMR: Perform variable-temperature NMR to detect conformational changes (e.g., hindered rotation in ortho-substituted derivatives).

Q. What are the critical safety protocols for handling halogenated aminophenols in laboratory settings?

- Safety Guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.